molecular formula C15H12I2N2O3 B6073188 N'-(2-hydroxy-3,5-diiodobenzylidene)-4-methoxybenzohydrazide

N'-(2-hydroxy-3,5-diiodobenzylidene)-4-methoxybenzohydrazide

Cat. No.: B6073188
M. Wt: 522.08 g/mol
InChI Key: SYXXEYPNVGAULY-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-hydroxy-3,5-diiodobenzylidene)-4-methoxybenzohydrazide, also known as HIBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-3,5-diiodobenzylidene)-4-methoxybenzohydrazide is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer development. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer. This compound has also been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(2-hydroxy-3,5-diiodobenzylidene)-4-methoxybenzohydrazide is its versatility, as it can be used in various fields of research. This compound is also relatively easy to synthesize and has a long shelf life. However, one limitation of this compound is its potential toxicity, as it contains iodine atoms that can be harmful if ingested or inhaled. Researchers should take appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for research on N'-(2-hydroxy-3,5-diiodobenzylidene)-4-methoxybenzohydrazide. In medicinal chemistry, further studies are needed to determine the optimal dosage and delivery method for this compound-based drugs. In material science, researchers are exploring the use of this compound as a precursor for the synthesis of new metal-organic frameworks with improved properties. In environmental science, this compound-based fluorescent probes are being developed for the detection of other environmental pollutants. Overall, this compound has great potential for further research and development in various fields.

Synthesis Methods

N'-(2-hydroxy-3,5-diiodobenzylidene)-4-methoxybenzohydrazide can be synthesized by the reaction of 2-hydroxy-3,5-diiodobenzaldehyde with 4-methoxybenzohydrazide in the presence of a catalyst. The resulting compound has a yellowish-orange color and is soluble in organic solvents.

Scientific Research Applications

N'-(2-hydroxy-3,5-diiodobenzylidene)-4-methoxybenzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions in water.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I2N2O3/c1-22-12-4-2-9(3-5-12)15(21)19-18-8-10-6-11(16)7-13(17)14(10)20/h2-8,20H,1H3,(H,19,21)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXXEYPNVGAULY-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.